3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H17NO2 HCl and a molecular weight of 243.73 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride” is1S/C12H17NO2.ClH/c1-2-14-11-5-3-4-6-12 (11)15-10-7-8-13-9-10;/h3-6,10,13H,2,7-9H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride” is a powder at room temperature . It has a molecular weight of 243.73 g/mol .Scientific Research Applications
Pyrrolidine Scaffold in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. The interest in pyrrolidine and its derivatives, such as 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride, stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity—a phenomenon known as "pseudorotation." This review highlights the diverse bioactive molecules featuring the pyrrolidine ring, their target selectivity, and the influence of steric factors on biological activity, including structure-activity relationships (SAR). It also covers synthetic strategies and the impact of stereoisomerism and substituent orientation on the biological profiles of drug candidates, guiding medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are crucial in many physiological and pathological processes, with inhibitors targeting MMPs being potential therapeutics for cancer, rheumatic, and cardiovascular diseases. Pyrrolidine scaffolds, including structures similar to 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride, have been a focus in developing MMP inhibitors. These inhibitors, based on the pyrrolidine scaffold, demonstrate low nanomolar activity against certain MMP subclasses, showcasing the scaffold's effectiveness in designing potent MMP inhibitors. This review emphasizes the structure, activity, and selectivity profiles of pyrrolidine-based MMP inhibitors, highlighting their therapeutic potential (Cheng et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-(2-ethoxyphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-14-11-5-3-4-6-12(11)15-10-7-8-13-9-10;/h3-6,10,13H,2,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSUXLSUJAWPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185301-83-0 | |
Record name | Pyrrolidine, 3-(2-ethoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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